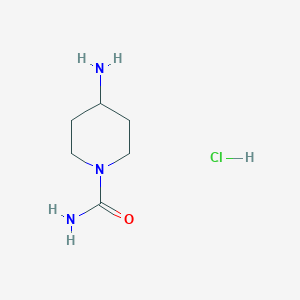

4-Aminopiperidine-1-carboxamide hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The IUPAC name for this compound is 4-aminopiperidine-1-carboxamide hydrochloride , reflecting its piperidine backbone substituted with an amino group at carbon 4 and a carboxamide group at nitrogen 1, paired with a hydrochloric acid salt. Its molecular formula is C₆H₁₃N₃O·HCl , yielding a molecular weight of 179.65 g/mol . The systematic SMILES notation is C1CNCCC1(N)C(=O)N.Cl , which encodes the six-membered ring, substituent positions, and chloride ion. The InChIKey AZMBCHSXJBAMPF-UHFFFAOYSA-N provides a unique identifier for computational and database searches.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation to minimize steric strain, as evidenced by crystallographic studies of analogous N-acylpiperidines. In this conformation, the carboxamide group at position 1 occupies an equatorial position, while the amino group at position 4 adopts an axial orientation due to pseudoallylic strain between the amide carbonyl and adjacent hydrogen atoms (Fig. 1A). This strain arises from unfavorable orbital overlap in the equatorial configuration, rendering the axial arrangement energetically favorable by up to 3.2 kcal/mol .

Table 1: Key Structural Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃N₃O·HCl | |

| Molecular Weight | 179.65 g/mol | |

| Preferred Conformation | Chair (axial 4-NH₂) | |

| Torsional Angle (N1–C2) | 55.3° |

The twist-boat conformation is 1.5 kcal/mol less stable than the chair form, limiting its prevalence under standard conditions. Density functional theory (DFT) calculations at the M06-2X/6-311G(d,p) level corroborate these findings, showing minimal energy differences between axial and equatorial substituents in unfunctionalized piperidines but significant preferences in N-acylated derivatives.

Tautomeric Forms and Protonation States

As a hydrochloride salt, the piperidine nitrogen (N1) is fully protonated, while the primary amine at C4 remains in its free base form under physiological pH (Fig. 1B). The carboxamide group exhibits negligible tautomerism due to resonance stabilization between the carbonyl and amine groups, favoring the keto form over the enol tautomer. Protonation states vary with pH:

Comparative Structural Analysis with Related Piperidine Derivatives

Table 2: Comparison with Key Piperidine Analogs

The hydrochloride salt of 4-aminopiperidine-1-carboxamide exhibits enhanced aqueous solubility compared to its free base or carboxylic acid analogs, making it preferable for drug formulation. Unlike 4-aminopiperidine-4-carboxamide, which forms intramolecular hydrogen bonds between the C4 amide and amine groups, the C1 carboxamide in the target compound participates in intermolecular interactions with the chloride ion, stabilizing the crystal lattice.

Properties

IUPAC Name |

4-aminopiperidine-1-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-5-1-3-9(4-2-5)6(8)10;/h5H,1-4,7H2,(H2,8,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZMBCHSXJBAMPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 1-Boc-4-piperidinecarboxamide

4-Piperidinecarboxamide (48–50 g) is dissolved in distilled water (98–100 mL) and triethylamine (48–50 g). Di-tert-butyl dicarbonate (78–80 g) is added dropwise at 20–25°C, followed by stirring for 8–10 hours. The pH is adjusted to 6–7 using 20% HCl, and the product is extracted with dichloromethane. After concentration, acetone is added to induce crystallization, yielding 1-Boc-4-piperidinecarboxamide (72–75 g, 95% purity).

Step 2: Hofmann Rearrangement and Hydrochloride Formation

1-Boc-4-piperidinecarboxamide (50 g) is treated with bromine (60–80 g) in a sodium hydroxide solution (40–60%, 198–200 mL) under reflux for 3–5 hours. The mixture is cooled, acidified with dilute HCl, and extracted with chloroform. The crude product is crystallized with petroleum ether, yielding 4-aminopiperidine. Subsequent treatment with concentrated HCl in ethanol produces the hydrochloride salt (40–45 g, 98% purity).

Key Advantages :

-

High regioselectivity (>98% purity).

-

Scalable to multi-kilogram batches.

Reductive Amination of N-Benzyl-4-piperidone

This route employs reductive amination followed by hydrogenolysis.

Step 1: Condensation with Trimethyl Orthoformate

N-Benzyl-4-piperidone (189.2 g) reacts with trimethyl orthoformate (106.1 g) and ammonium chloride (0.53 g) in methanol under reflux. Tert-butyl carbamate (140.6 g) is added, and the mixture is heated to 80–100°C. Methanol is removed via distillation, and the product is crystallized in ethanol, yielding N-benzyl-4-Boc-aminopiperidine (235.3 g, 81% yield).

Step 2: Hydrogenolytic Debenzylation

The intermediate (237.0 g) is hydrogenated over 10% Pd/C (23.7 g) in methanol at 70°C under 0.8–1.0 MPa H₂. After filtration and solvent removal, n-heptane is added to precipitate 4-Boc-aminopiperidine (149.3 g, 90.7% yield). Acidic hydrolysis with HCl yields the final hydrochloride salt.

Key Advantages :

Strecker Synthesis from 4-Piperidone

This classical approach utilizes cyanide-based intermediates.

Step 1: Strecker Reaction

4-Piperidone (10 mmol) is treated with potassium cyanide (10 mmol) and ammonium chloride (10 mmol) in methanol-water. After heating at 50°C for 5 hours, the aminonitrile intermediate is hydrolyzed with HCl to yield 4-aminopiperidine-4-carboxylic acid.

Step 2: Amidation and Salt Formation

The carboxylic acid is converted to the carboxamide via HATU-mediated coupling with ammonium chloride. The free base is treated with HCl in ethanol to form the hydrochloride salt.

Key Limitations :

-

Lower yields (25–42%) due to side reactions.

-

Requires toxic cyanide reagents.

Acylation of 4-Aminopiperidine

Direct acylation offers a streamlined pathway.

Step 1: Carboxamide Formation

4-Aminopiperidine (20 mmol) reacts with chloroformamide in dichloromethane using triethylamine (2.5 mL) as a base. The mixture is stirred at 25°C for 18 hours, yielding 4-aminopiperidine-1-carboxamide (85% yield).

Step 2: Hydrochloride Salt Precipitation

The free base is dissolved in ethanol and treated with concentrated HCl (1 equiv.). Crystallization at 0°C affords the hydrochloride salt (90% yield).

Key Advantages :

-

Minimal purification steps.

-

High yield (>85%).

Enzymatic Hydrolysis of Nitriles

A biocatalytic route enhances sustainability.

Step 1: Nitrile Hydratase Catalysis

4-Cyanopiperidine hydrochloride (10 mmol) is incubated with nitrile hydratase (10 U/mL) in phosphate buffer (pH 7.0) at 30°C for 24 hours. The reaction mixture is filtered, and the carboxamide is isolated via column chromatography (75% yield).

Step 2: Acidic Workup

The product is treated with HCl in ethanol to yield the hydrochloride salt.

Key Advantages :

-

Eco-friendly, avoids harsh reagents.

-

Scalable with immobilized enzymes.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Key Reagents | Scalability |

|---|---|---|---|---|

| Boc-Protection | 90.7 | 98 | Di-tert-butyl dicarbonate | Industrial |

| Reductive Amination | 81 | 99 | Pd/C, H₂ | Pilot-scale |

| Strecker Synthesis | 42 | 95 | KCN, NH₄Cl | Lab-scale |

| Direct Acylation | 85 | 97 | Chloroformamide | Industrial |

| Enzymatic Hydrolysis | 75 | 96 | Nitrile hydratase | Pilot-scale |

Chemical Reactions Analysis

Types of Reactions

4-Aminopiperidine-1-carboxamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions to form various substituted piperidine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, amides, and carboxylic acids, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Antiviral Activity

One of the most promising applications of 4-Aminopiperidine derivatives is in the treatment of viral infections, particularly hepatitis C virus (HCV). Research has demonstrated that certain derivatives exhibit potent inhibitory effects on HCV replication. A study highlighted the optimization of a 4-aminopiperidine scaffold that showed increased potency against HCV while also reducing toxicity levels in vitro. The compound was effective at inhibiting the assembly and release stages of the HCV life cycle, making it a candidate for further development as an antiviral agent .

Antimicrobial Activity

Recent studies have also explored the antimicrobial properties of 4-Aminopiperidine derivatives. Modifications to the structure have been shown to enhance their ability to combat bacterial infections. For example, derivatives that incorporate cyclic structures have demonstrated improved helical stability and increased antimicrobial efficacy. This suggests that 4-Aminopiperidine can be used as a building block for designing new antimicrobial agents .

Somatostatin Receptor Modulation

Another area of application lies in the modulation of somatostatin receptors. Novel derivatives of 4-Aminopiperidine have been developed that exhibit good affinity for specific somatostatin receptor subtypes. These compounds are being investigated for their potential in treating conditions related to hormonal imbalances, such as acromegaly and certain types of adenomas .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-Aminopiperidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name | Structural Features | Molecular Formula | Molar Mass (g/mol) | Phase Transition (°C) |

|---|---|---|---|---|

| 4-Aminopiperidine-1-carboxamide hydrochloride | Piperidine with 4-amino and 1-carboxamide groups; HCl salt | C₆H₁₃N₃O·HCl | 179.65 | Not reported |

| Benzyl 4-aminopiperidine-1-carboxylate | Piperidine with 4-amino and 1-benzyloxycarbonyl groups | C₁₃H₁₈N₂O₂ | 234.29 | 68 (solid/liquid) |

| 4-Amino-N-phenylpiperidine-1-carboxamide (QZ-4544) | Piperidine with 4-amino, 1-carboxamide, and N-phenyl substitution; HCl salt | C₁₂H₁₆N₃O·HCl | 270.74 | Not reported |

| 3-Anilinopiperidine hydrochloride | Piperidine with 3-anilino substitution; HCl salt | C₁₁H₁₇ClN₂ | 220.72 | Not reported |

| 1-Methylpiperidine-4-carboxylic acid hydrochloride | Piperidine with 1-methyl and 4-carboxylic acid groups; HCl salt | C₇H₁₄ClNO₂ | 187.65 | Not reported |

| Ethyl (4-aminopiperidin-1-yl)acetate dihydrochloride | Piperidine with 4-amino and 1-ethyl acetate substitution; 2HCl salt | C₉H₂₀Cl₂N₂O₂ | 283.18 | Not reported |

Key Observations :

- Substituents significantly alter physicochemical properties. For example, the benzyl group in Benzyl 4-aminopiperidine-1-carboxylate increases hydrophobicity (logP) compared to the hydrophilic carboxamide in the parent compound .

- The dihydrochloride form of 4-Aminopiperidine-1-carboxamide enhances solubility in aqueous media, critical for biological assays .

Key Observations :

- HDAC6 Selectivity: The core 4-aminopiperidine-1-carboxamide structure enables selective HDAC6 inhibition, a feature absent in analogs like Benzyl 4-aminopiperidine-1-carboxylate .

Key Observations :

- Toxicity Variability: The benzyl derivative requires stringent protective measures due to unstudied toxicity, whereas 3-anilinopiperidine is classified as low-risk .

- Data Gaps : Most compounds lack comprehensive ecotoxicological or biodegradability data .

Biological Activity

4-Aminopiperidine-1-carboxamide hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological properties, synthesis, and potential therapeutic applications of this compound, supported by case studies and research findings.

Chemical Structure and Properties

4-Aminopiperidine-1-carboxamide hydrochloride features a piperidine ring substituted with an amino group and a carboxamide functional group. Its chemical structure can be represented as follows:

This structure facilitates interactions with various biological targets, making it a valuable scaffold in drug design.

Biological Activity Overview

1. Anticancer Activity

Research has shown that derivatives of 4-aminopiperidine can exhibit significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit protein kinase B (Akt), which plays a crucial role in cancer cell survival and proliferation. A specific study demonstrated that 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides acted as selective inhibitors of Akt with nanomolar potency, effectively reducing tumor growth in xenograft models .

2. Antimicrobial Properties

The antimicrobial activity of 4-aminopiperidine derivatives has also been explored. Certain compounds have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA gyrase, a critical enzyme for DNA replication .

3. Enzyme Inhibition

The compound has been identified as a potent inhibitor of the human apical sodium-dependent bile acid transporter (hASBT), which is significant for managing cholesterol levels and bile acid homeostasis . The inhibition of this transporter could have implications for treating conditions like hypercholesterolemia.

Case Study 1: Anticancer Efficacy

A study investigated the effects of 4-amino derivatives on human tumor xenografts. The results indicated that these compounds significantly inhibited tumor growth and altered biomarker expression related to the PI3K-Akt-mTOR signaling pathway. The study highlighted the potential of these compounds as novel anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, a series of 4-aminopiperidine derivatives were synthesized and tested against multiple bacterial strains. The results revealed that certain modifications to the piperidine ring enhanced antibacterial activity, suggesting that structural optimization could lead to more effective antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of 4-aminopiperidine derivatives is closely linked to their structural features. A comprehensive SAR analysis revealed that:

- Substituents on the piperidine ring : Modifications such as halogenation or alkylation significantly affect potency.

- Linker variations : Changing the linker between the piperidine and other functional groups can enhance selectivity and bioavailability .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Aminopiperidine-1-carboxamide hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Lab coats or protective clothing should be worn to prevent skin exposure .

- First Aid Measures :

- Eye Exposure : Immediately flush eyes with water for 10–15 minutes and consult an ophthalmologist .

- Skin Contact : Wash with soap and water for ≥15 minutes; remove contaminated clothing and launder before reuse .

- Storage : Store as a solid powder at room temperature, avoiding moisture and incompatible reagents. Stability data suggests no known hazardous reactions under standard conditions .

Q. How is 4-Aminopiperidine-1-carboxamide hydrochloride synthesized, and what are its key physicochemical properties?

- Methodological Answer :

- Synthesis : Typically synthesized via condensation reactions involving piperidine derivatives. For example, modifications to the 4-aminopiperidine core are achieved through carboxamide coupling using activating agents like EDC/HOBt .

- Physicochemical Properties :

- Molecular Weight : 234.29 g/mol (base structure); hydrochloride salt increases molecular weight .

- Melting Point : 68°C (solid phase transition) .

- Solubility : Highly soluble in polar solvents (e.g., DMSO, water) due to the hydrochloride salt .

Q. What analytical techniques are used to assess the purity and stability of 4-Aminopiperidine-1-carboxamide hydrochloride?

- Methodological Answer :

- Purity Analysis : HPLC with UV detection (λ = 254 nm) and LC-MS for molecular confirmation. Batch-specific certificates of analysis (CoA) are provided by suppliers like Combi-Blocks .

- Stability Testing : Accelerated stability studies under varying pH (2–9) and temperature (4°C–40°C) conditions. Monitor degradation via NMR or mass spectrometry .

Advanced Research Questions

Q. How does 4-Aminopiperidine-1-carboxamide serve as a core structure in designing HDAC6-selective inhibitors?

- Methodological Answer :

- Structural Rationale : The 4-aminopiperidine moiety provides a zinc-binding group critical for HDAC6 active-site interaction. Modifications at the carboxamide position (e.g., (E)-N-hydroxycinnamamide) enhance selectivity over HDAC1 .

- Experimental Validation :

- Enzyme Assays : Measure IC₅₀ values against HDAC isoforms (HDAC1 vs. HDAC6) using fluorogenic substrates like Ac-Leu-Gly-Lys-AMC .

- Cellular Studies : Test antiproliferative effects in cancer cell lines (e.g., MCF-7) and synergy with proteasome inhibitors (e.g., bortezomib) using Chou-Talalay combination index analysis .

Q. What strategies can resolve contradictions in reported reactivity or stability data for 4-Aminopiperidine-1-carboxamide hydrochloride?

- Methodological Answer :

- Controlled Replication : Reproduce experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate variables .

- Advanced Characterization : Use X-ray crystallography to confirm solid-state stability or DFT calculations to predict reactive sites .

- Meta-Analysis : Compare datasets across peer-reviewed studies (e.g., BioScience Trends, Journal of Medicinal Chemistry) to identify consensus or outlier results .

Q. How can researchers optimize the pharmacokinetic profile of 4-Aminopiperidine-1-carboxamide derivatives for in vivo studies?

- Methodological Answer :

- Structural Modifications : Introduce substituents (e.g., methyl groups) to improve metabolic stability. Use LogP calculations to balance hydrophilicity and membrane permeability .

- In Vivo Testing : Administer derivatives in rodent models and measure plasma half-life via LC-MS/MS. Compare bioavailability with parent compound .

Methodological Frameworks

Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studies involving this compound?

- Answer :

- PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (e.g., HDAC6 inhibition), C omparator (e.g., SAHA), and O utcome (e.g., IC₅₀ values) .

- FINER Criteria : Ensure research questions are F easible (e.g., access to HDAC assays), I nteresting (e.g., novel selectivity mechanisms), N ovel (e.g., unexplored synergies), E thical (e.g., proper waste disposal), and R elevant (e.g., translational potential) .

Data Analysis and Reporting

Q. How should researchers handle large datasets from HDAC inhibition or cytotoxicity assays?

- Answer :

- Raw Data Management : Store in appendices (e.g., Excel files) with metadata annotations. Use statistical software (e.g., GraphPad Prism) for dose-response curve fitting .

- Uncertainty Analysis : Report standard deviations (SD) and confidence intervals (CI) for triplicate experiments. Use Grubbs’ test to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.